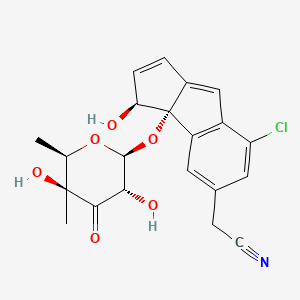

Cyanosporaside B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20ClNO6 |

|---|---|

Molecular Weight |

417.8 g/mol |

IUPAC Name |

2-[(1S,8bR)-5-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile |

InChI |

InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-12(3-4-16(21)24)9-13-14(21)7-11(5-6-23)8-15(13)22/h3-4,7-10,16-17,19,24-25,27H,5H2,1-2H3/t10-,16+,17-,19+,20+,21-/m1/s1 |

InChI Key |

YQLQWGVOWKPLFR-SFLKYZCSSA-N |

Isomeric SMILES |

C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |

Canonical SMILES |

CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |

Synonyms |

cyanosporaside B |

Origin of Product |

United States |

Biosynthesis of Cyanosporaside B

Microbial Origin and Producing Strains

The production of Cyanosporaside B is confined to specific strains of marine actinomycetes, with Salinispora pacifica being the primary and most well-documented source. However, research has also identified strains of Streptomyces capable of synthesizing related compounds, highlighting a fascinating distribution of this biosynthetic capability across different genera.

Salinispora pacifica Strains as Primary Producers

The genus Salinispora, an obligate marine actinomycete, is a prolific source of novel secondary metabolites. acs.org Within this genus, specific strains of Salinispora pacifica have been identified as the principal producers of cyanosporasides, including this compound. nih.govrsc.org Initial discoveries linked the production of Cyanosporasides A and B to S. pacifica strain CNS-103, isolated from marine sediments in Palau. acs.orgrsc.org Further investigations into other S. pacifica strains, such as CNS-143, not only confirmed the production of these compounds but also led to the isolation of new analogues, Cyanosporasides C–F. nih.gov

The production of these compounds appears to be a species-specific trait, with different Salinispora species yielding distinct secondary metabolite profiles. nih.govresearchgate.net Even within S. pacifica, there is a correlation between phylotype and chemotype, suggesting that subtle genetic variations can lead to the production of different compounds. nih.gov This specificity underscores the unique evolutionary trajectory of the biosynthetic pathways within these marine microorganisms.

Identification of Streptomyces sp. Strains in Cyanosporaside Production

Interestingly, the ability to produce the core aglycones of cyanosporasides is not exclusive to the Salinispora genus. A distantly related marine actinomycete, Streptomyces sp. strain CNT-179, has also been found to biosynthesize the same cyanosporaside aglycones with the identical absolute configuration as those from S. pacifica. nih.govmdpi.com This discovery was significant as it suggested the potential for horizontal gene transfer of the biosynthetic machinery between different actinomycete genera. pnas.org The Streptomyces sp. CNT-179 strain was also the source for the novel thioether analogue, cyanosporaside F. nih.gov

Biosynthetic Gene Clusters and Their Characterization

The biosynthesis of complex natural products like this compound is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The characterization of these clusters provides profound insights into the enzymatic steps leading to the final molecule.

Genomic Analysis of cya Gene Loci in Salinispora pacifica

In Salinispora pacifica CNS-143, the biosynthetic gene cluster responsible for cyanosporaside production, designated as the cya locus, spans approximately 49-56 kb and contains around 34 putative open reading frames (ORFs). nih.govescholarship.org The functional linkage of this gene cluster to cyanosporaside production was confirmed through gene inactivation experiments. For instance, the inactivation of the conserved enediyne epoxide hydrolase gene, cyaF, resulted in the complete abolishment of cyanosporaside production, providing direct evidence for its involvement in the pathway. nih.gov

Comparative genomic analyses have revealed different versions of the cya gene cluster within various S. pacifica strains, some of which are truncated. pnas.org This variation within the gene cluster likely accounts for the diversity of cyanosporaside analogues produced by different strains.

Insights from Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems

The core structure of this compound is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. nih.govrsc.org These megasynthases are modular enzymes that sequentially add and modify small carboxylic acid and amino acid building blocks. pnas.orgbiorxiv.org The cya gene cluster in S. pacifica and the corresponding cyn cluster in Streptomyces sp. CNT-179 both contain the necessary genes encoding for a type I PKS system. nih.govpnas.org

Genomic analysis of Salinispora strains has revealed a significant diversity of PKS and NRPS gene clusters, indicating a vast potential for the production of a wide array of secondary metabolites. pnas.orgnih.gov The presence of these hybrid systems is a hallmark of many microbial producers of complex bioactive compounds. researchgate.net

Proposed Biosynthetic Pathway of the Cyanosporaside Core

The biosynthesis of the distinctive chlorinated cyclopenta[a]indene (B11921763) core of the cyanosporasides is hypothesized to proceed through a fascinating and reactive intermediate. The central hypothesis, now supported by genetic evidence, is that the core structure is derived from an enediyne precursor. nih.govresearchgate.netcapes.gov.br

The proposed pathway begins with the assembly of a polyketide chain by the PKS machinery. This linear polyketide is then thought to undergo a series of enzymatic transformations, including cyclization, to form a nine-membered enediyne ring system. rsc.org This highly unstable enediyne intermediate can then undergo a Bergman cycloaromatization reaction to generate a reactive p-benzyne diradical. nih.gov It is this diradical intermediate that is believed to react with a chlorine source, leading to the formation of the chlorinated cyclopenta[a]indene aglycone. researchgate.net Subsequent tailoring enzymes, such as glycosyltransferases and oxidoreductases, would then act upon this core structure to generate the final array of cyanosporaside analogues, including this compound. nih.gov

Enediyne Precursor Formation and Cycloaromatization

The biosynthesis of the cyanosporaside aglycone is hypothesized to begin with the assembly of a bicyclic nine-membered enediyne precursor, a process driven by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. researcher.life This precursor is a highly strained and reactive molecule containing a 1,5-diyne-3-ene motif. pnas.org The inherent strain within this nine-membered ring system is the driving force for the subsequent key chemical transformation. acs.org

The enediyne precursor undergoes a spontaneous transannulation, a type of electrocyclization reaction known as the Bergman cyclization, to form a highly reactive intermediate. smu.edu This process, termed cycloaromatization, converts the enediyne core into an aromatic structure. researcher.life Biomimetic total synthesis studies have successfully replicated this process, demonstrating that a synthetic bicyclic enediyne precursor spontaneously converts into the subsequent reactive species. researchgate.netnih.gov This abiotic cycloaromatization is a critical step, setting the stage for the formation of the characteristic cyclopenta[a]indene framework of the cyanosporasides. nih.gov

Role of the p-Benzyne Diradical Intermediate

The cycloaromatization of the enediyne precursor results in the formation of a transient but pivotal intermediate: a p-benzyne diradical. researcher.lifeacs.org This species, also referred to as 1,4-didehydrobenzene, is characterized by two radical centers on a benzene (B151609) ring. smu.edu The existence of this p-benzyne diradical is strongly supported by both biosynthetic proposals and biomimetic synthesis experiments. nih.govresearchgate.net

The p-benzyne diradical is highly reactive and does not persist, quickly reacting with surrounding molecules. acs.org Instead of the typical radical hydrogen abstraction seen for many enediynes, the biosynthesis of cyanosporasides involves the nucleophilic addition of a halide to this diradical intermediate. nih.govresearchgate.net This represents a novel mechanism for the incorporation of a halogen atom into an aromatic system. researchgate.net The diradical's reactivity is influenced by its electronic state, which has been calculated to be a ground-state triplet. researchgate.netnih.gov This diradical is then trapped by a nucleophile, leading to the formation of an aryl anion, which is subsequently protonated. acs.orgcienciapr.org

Enzymatic Modifications and Halogenation (e.g., Halogenase Activity)

Among these, the presence of a putative halogenase gene, cnsE, within the gene cluster suggests a potential enzymatic role in the chlorination process. Flavin-dependent halogenases are a known class of enzymes that catalyze the regioselective halogenation of aromatic compounds. nih.govacs.org These enzymes typically act on electron-rich aromatic substrates. acs.orgresearchgate.net In some biosynthetic pathways, halogenases have been shown to act on substrates that are tethered to a carrier protein, a strategy that may also be employed in cyanosporaside biosynthesis. nih.govrsc.org The halogenation can be a "cryptic" process, where the halogen is introduced and then later removed during the formation of the final product, serving to activate the substrate for subsequent reactions. rsc.org While direct evidence for the specific mechanism of the CnsE halogenase in this compound biosynthesis is still being investigated, its presence in the gene cluster points towards a controlled, enzyme-catalyzed halogenation step.

Comparative Biosynthetic Studies with Related Enediyne Natural Products

The biosynthesis of this compound shares common features with other enediyne natural products, yet also possesses unique characteristics. All enediyne biosynthetic pathways are initiated by a conserved iterative type I polyketide synthase (PKSE). pnas.org Comparative analysis of the biosynthetic gene clusters of various 9- and 10-membered enediynes reveals a set of conserved genes essential for the formation of the enediyne core. asm.orgosti.gov

The cyanosporaside gene clusters (cya and cyn) from Salinispora pacifica and Streptomyces sp. CNT-179, respectively, share homology with other 9-membered enediyne pathways. nih.gov However, they are distinguished by the presence of a unique two-gene operon (cyaN1-cyaN2) that is implicated in the formation of the nitrile group, a feature that sets the cyanosporasides apart from most other enediynes. nih.gov

In contrast to the anthraquinone-fused enediynes like tiancimycin and dynemicin, which are 10-membered and whose biosynthesis involves the formation of both the enediyne core and an anthraquinone (B42736) moiety from a common polyketide precursor, the cyanosporasides follow the 9-membered pathway. pnas.orgnih.gov The study of different enediyne producers, such as those for C-1027, has been instrumental in creating models for enediyne biosynthesis and engineering. asm.org These comparative studies highlight an intricate evolution of these complex biosynthetic machineries, where distantly related strains can produce structurally related compounds through distinct, yet related, genetic pathways. asm.org

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Diversification

Genetic engineering has become an indispensable tool for understanding and manipulating the biosynthetic pathways of natural products like this compound. The identification and sequencing of the cyanosporaside biosynthetic gene clusters (cya and cyn) have provided a roadmap for targeted genetic modifications. nih.govnih.gov

Gene inactivation studies have been crucial in functionally linking the cya locus to cyanosporaside production. nih.gov For instance, the inactivation of the conserved enediyne epoxide hydrolase gene cyaF in Salinispora pacifica resulted in the complete abolishment of cyanosporaside production, providing direct evidence for its enediyne origin. nih.gov Similarly, inactivation of the cyaN1 and cyaN2 genes confirmed their role in the unique nitrile functionalization. nih.gov

These genetic manipulation techniques, including PCR-targeted gene replacement and the use of phage-based vectors, have been adapted for use in Salinispora species. nih.govescholarship.org Such approaches not only serve to elucidate the function of individual genes but also open up avenues for biosynthetic pathway engineering. nih.gov By modifying or introducing genes, it is possible to generate novel derivatives of cyanosporasides, potentially with altered biological activities. nih.govacs.org The development of genetic tools for Salinispora and the successful manipulation of its biosynthetic pathways have established this marine actinomycete as a model organism for the discovery and engineering of novel secondary metabolites. researchgate.netrsc.org

Biological Activities and Mechanistic Investigations of Cyanosporaside B

Molecular Mechanisms of Action

The proposed mechanisms of action for cyanosporasides are largely inferred from their classification as enediyne-derived natural products.

Enediyne natural products are well-known for their capacity to induce potent DNA damage. nih.gov The general mechanism involves a cycloaromatization reaction (such as a Bergman or Myers-Saito cyclization) of the enediyne core, which generates a highly reactive p-benzyne biradical intermediate. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks and subsequent cell death. kit.edu

While Cyanosporaside B is hypothesized to originate from an enediyne precursor, direct evidence of its DNA-damaging activity is conflicting. nih.gov Studies on cyanosporasides did not detect activity in a biochemical induction assay for DNA-interfering compounds. nih.gov Researchers have postulated that the enediyne precursor of cyanosporasides may be highly labile and rapidly decomposes under fermentation conditions into the observed cyclopenta[a]indene (B11921763) structures, which may not retain the DNA-damaging capability of the parent enediyne. nih.gov Specific studies to confirm whether this compound itself can interact with or damage DNA have not been reported.

The specific molecular targets of this compound within the cell have not been identified. For the closely related Cyanosporaside A, the biological target is listed as unknown. snu.ac.kr Research has focused more on the biosynthetic pathways that produce the cyanosporaside scaffold rather than the specific proteins or cellular pathways it may modulate to exert a biological effect. nih.gov There is no information in the scientific literature regarding specific protein interactions or pathway modulation by this compound.

There is currently no direct scientific evidence to suggest that this compound functions as an inhibitor of proteases, ABC transporters, or ornithine decarboxylase (ODC).

While other secondary metabolites from the Salinispora genus, such as Saliniketals A and B, have been identified as inhibitors of ODC induction, this activity has not been associated with the cyanosporasides. mdpi.comrsc.orgresearchgate.netescholarship.org Searches of the available literature did not yield any studies linking this compound to the inhibition of specific proteases or ATP-binding cassette (ABC) transporters. nih.govazpharmjournal.complos.orgscielo.brmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Cyanosporaside A |

| This compound |

| Saliniketal A |

Elucidation of Specific Cellular Targets (e.g., Protein Interactions, Pathway Modulation)

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

The biological potency and selectivity of this compound and its derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the contributions of different structural components to their biological effects.

Impact of Structural Modifications on Biological Potency and Selectivity

Research into the family of cyanosporasides, which includes this compound, has revealed that modifications to the core structure can significantly alter their biological activity. The cyanosporasides are characterized by a chloro- and cyano-substituted cyclopenta[a]indene ring system and a 3-keto-pyranohexose sugar moiety. mdpi.com Variations in this core structure, such as the position of the chlorine atom, differentiate the various cyanosporaside analogues. researchgate.net

For instance, the bioactivity of halogenated natural products can be profoundly influenced by the presence and position of the halogen atom. mdpi.com In some cases, halogenation enhances biological activity, while in others, it can lead to reduced potency. mdpi.com For example, while not specific to this compound, studies on the related salinosporamides have shown that replacing the chloroethyl group with non-halogenated substituents leads to a significant decrease in potency. researchgate.net This underscores the critical role that halogen atoms can play in the biological activity of this class of compounds.

Correlation of Aglycone and Glycosidic Moiety Contribution to Activity

The biological activity of glycosides like this compound is a composite of the contributions from both the aglycone (the non-sugar part) and the glycosidic (sugar) moiety. daffodilvarsity.edu.bdwjpsonline.com The aglycone is often considered the primary determinant of the compound's pharmacological action, while the sugar component plays a crucial role in its pharmacokinetic properties, such as absorption, distribution, and metabolism. daffodilvarsity.edu.bdwjpsonline.com

In many glycosides, the aglycone is responsible for the intrinsic biological activity. daffodilvarsity.edu.bd For this compound, the aglycone is the chloro- and cyano-substituted cyclopenta[a]indene framework. mdpi.com The unique structure of this aglycone is believed to be the source of its bioactivity. However, the glycosidic moiety is not merely a passive carrier. The attachment of the sugar can significantly enhance the potency and duration of action of the drug. daffodilvarsity.edu.bd It can also protect the aglycone from enzymatic degradation, thereby preserving its active conformation. daffodilvarsity.edu.bd

Studies on various glycosides have shown that the aglycones are often less active than the intact glycosides, indicating that the sugar moieties are an important functional part of the molecule. daffodilvarsity.edu.bd The sugar part can influence the molecule's water solubility, which in turn affects its absorption and distribution in the body. daffodilvarsity.edu.bdwjpsonline.com The nature of the glycosidic linkage (alpha or beta) can also impact the biological activity. wjpsonline.com In the case of cyanosporasides, the biosynthetic gene cluster includes a glycosyltransferase (cyaGT), which is responsible for attaching the sugar moiety. nih.gov The inactivation of this gene leads to the elimination of glycosylated cyanosporasides, highlighting the importance of this step in the biosynthesis of the final active compound. nih.gov

Table 1: Contribution of Molecular Moieties to Biological Properties

| Moiety | Primary Contribution | Reference |

| Aglycone (cyclopenta[a]indene core) | Intrinsic biological activity | daffodilvarsity.edu.bd |

| Glycosidic Moiety (sugar) | Pharmacokinetic properties (absorption, distribution, metabolism), potency enhancement | daffodilvarsity.edu.bdwjpsonline.com |

Advanced Methodologies for Mechanistic Elucidation in Cellular Research

To unravel the intricate mechanisms by which this compound exerts its effects at the cellular level, researchers employ a range of advanced methodologies. These techniques allow for a detailed investigation of the compound's impact on cellular processes and the identification of the specific molecular pathways involved.

Time-Course Experiments and Multi-Endpoint Analyses (e.g., Flow Cytometry, Western Blotting)

Understanding the dynamic nature of cellular responses to this compound requires time-course experiments. These studies involve treating cells with the compound and then analyzing various cellular parameters at different time points. This approach provides insights into the sequence of events that unfold following treatment, from initial molecular interactions to downstream cellular outcomes.

Multi-endpoint analyses are crucial for obtaining a comprehensive picture of the compound's effects. Techniques like flow cytometry and Western blotting are powerful tools in this regard.

Flow Cytometry: This technique allows for the rapid analysis of large cell populations on a single-cell basis. biocompare.com It can be used to measure a variety of cellular properties, such as cell cycle distribution, apoptosis (programmed cell death), and the expression of specific cell surface or intracellular proteins. biocompare.combdbiosciences.com For example, flow cytometry can be used to quantify the percentage of apoptotic cells in a population following treatment with this compound.

Western Blotting: This method is used to detect and quantify specific proteins in a cell extract. nih.gov It is an essential tool for studying the expression levels of key proteins involved in cellular signaling pathways. cellsignal.com For instance, if this compound is hypothesized to affect a particular signaling cascade, Western blotting can be used to measure the levels of phosphorylated (activated) and total proteins in that pathway, providing direct evidence of its modulation. researchgate.net By examining changes in protein expression over time, researchers can map out the signaling pathways that are activated or inhibited by the compound. nih.gov

Genetic Manipulation Techniques (e.g., siRNA Knockdowns) for Pathway Isolation

To definitively establish the role of a specific gene or pathway in mediating the effects of this compound, genetic manipulation techniques are employed. jmicrobiol.or.kroaepublish.com Small interfering RNA (siRNA) knockdown is a widely used method for this purpose. promega.co.uk

This technique is invaluable for pathway isolation. bioaffinitytech.commdpi.com For example, if it is suspected that a particular protein is the direct target of this compound, or is a critical component of a pathway affected by the compound, siRNA can be used to knock down the expression of that protein. If the cellular response to this compound is diminished or abolished in the cells with the knocked-down protein, it provides strong evidence for the involvement of that protein or pathway in the compound's mechanism of action. mdpi.com This approach allows researchers to dissect complex cellular networks and pinpoint the specific molecular players that are essential for the biological activity of this compound. wikipedia.org

Table 2: Advanced Methodologies in Cellular Research

| Methodology | Application in this compound Research | Reference |

| Time-Course Experiments | To understand the dynamic cellular response over time. | thermofisher.com |

| Flow Cytometry | To analyze cell cycle, apoptosis, and protein expression at the single-cell level. | biocompare.combdbiosciences.com |

| Western Blotting | To detect and quantify specific proteins and assess pathway activation. | nih.govcellsignal.comresearchgate.net |

| siRNA Knockdowns | To validate the role of specific genes and pathways in the compound's mechanism of action. | promega.co.uknih.govbioaffinitytech.commdpi.com |

Analytical and Methodological Advancements in Cyanosporaside B Research

Isolation and Purification Techniques for Cyanosporaside B

The journey to obtaining pure this compound begins with its careful separation from the complex mixture of metabolites produced by its source organism, typically marine actinomycetes. This process relies on a series of chromatographic and fractionation steps designed to isolate the target compound with high purity.

Chromatographic Methodologies for Purity Assessment and Monitoring

Chromatography is the cornerstone of isolating and purifying this compound. A multi-step approach is common, often beginning with less-refined techniques and progressing to high-resolution methods.

Column Chromatography: This is frequently used as an initial purification step. Crude extracts from the producing organism are passed through a column packed with a stationary phase, such as silica (B1680970) gel. Different solvent systems are used to selectively elute fractions, separating compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is the method of choice. uminho.pt Reversed-phase HPLC, often using a C18 column, is particularly effective. phcog.comnih.gov This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual cyanosporasides. nih.govmdpi.com Purity is often assessed using HPLC with a diode-array detector (DAD), which can monitor the absorbance at multiple wavelengths to ensure the peak corresponds to a single compound. nih.govnih.govdiva-portal.org A purity level of ≥95% by HPLC is a common standard in research.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. LC-MS allows for real-time monitoring of the purification process, providing mass information that aids in the identification of this compound and its analogs in different fractions. mdpi.comoup.comescholarship.orgnih.gov

| Chromatographic Method | Principle | Application in this compound Research |

| Column Chromatography | Separation based on polarity. | Initial fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on hydrophobicity. uminho.ptphcog.comnih.govnih.govmdpi.com | Final purification, purity assessment (≥95%). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection. mdpi.comoup.comescholarship.orgnih.gov | Real-time monitoring of purification and identification of compounds. |

Advanced Fractionation Strategies

To enhance the efficiency of isolation, researchers often employ advanced fractionation strategies. Bioassay-guided fractionation is a common approach where fractions are tested for biological activity at each stage of purification to prioritize the most promising ones for further isolation work. uminho.pt This targeted approach ensures that efforts are focused on the fractions containing the bioactive compounds of interest. Another strategy involves pre-fractionation of the crude extract using techniques like vacuum liquid chromatography (VLC) before proceeding to more refined methods like HPLC. uminho.ptgeomar.de This step-wise process helps to reduce the complexity of the mixture, making the final purification more manageable.

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to piece together the complex framework of this compound. nih.govnih.gov These experiments reveal the connectivity of atoms and help to establish the relative stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. nih.govmdpi.com The isotopic pattern observed in the mass spectrum can also confirm the presence of chlorine atoms, a characteristic feature of this compound class. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the absolute configuration of chiral centers within the molecule by comparing the experimental spectrum to those of known compounds or theoretical calculations. nih.govmdpi.com

| Analytical Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Atomic connectivity and relative stereochemistry. nih.gov | Elucidation of the complex ring system and sugar moiety. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula and isotopic information. nih.govmdpi.com | Confirmation of elemental composition, including the presence of chlorine. mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration of chiral centers. nih.govmdpi.com | Determination of the three-dimensional structure. |

Quantitative Analysis Methods for Research Studies

Quantitative analysis is essential for determining the concentration of this compound in various samples, which is critical for dose-response studies and for understanding its production levels in the source organism. scribbr.com

HPLC-based Quantification: HPLC with a UV or DAD detector is a standard method for quantifying this compound. nih.govnih.gov A calibration curve is generated using a pure standard of the compound at known concentrations. nih.gov By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. nih.gov

LC-MS-based Quantification: For more sensitive and selective quantification, especially in complex biological matrices, LC-MS is employed. nih.gov This method can utilize techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to achieve very low detection limits.

The choice of method often depends on the required sensitivity and the complexity of the sample matrix. Both methods rely on the availability of a pure analytical standard for accurate calibration.

Bioinformatic Tools and Genomic Analysis in Natural Product Discovery

The discovery of new natural products like this compound is increasingly driven by genomics and bioinformatics. taylorfrancis.com These approaches allow researchers to predict the biosynthetic potential of an organism before undertaking extensive laboratory work.

Research Perspectives and Future Directions for Cyanosporaside B

Strategic Discovery Initiatives for Novel Cyanosporaside Analogues

The quest for novel cyanosporaside analogues is a key area of research, driven by the potential for discovering compounds with enhanced or unique biological activities. Initial discoveries of cyanosporasides A and B from the marine actinomycete "Salinispora pacifica" laid the groundwork for further exploration. nih.govcapes.gov.brnih.gov Subsequent investigations of other marine actinomycetes, including a different strain of "S. pacifica" and a Streptomyces species, led to the isolation of cyanosporasides C–F. nih.govacs.org These findings highlight the promise of continued exploration of marine actinomycetes as a source of new cyanosporaside structures. researchgate.netbiotech-asia.org

A significant breakthrough in this area is the understanding that cyanosporasides are derived from an enediyne precursor. nih.govcapes.gov.brresearchgate.netrsc.org This biosynthetic insight opens up new avenues for discovering analogues. Genome mining approaches can be employed to identify cryptic enediyne biosynthetic gene clusters in various microorganisms. chemrxiv.orgpnas.orgnih.gov By targeting these gene clusters, researchers can potentially uncover novel cyanosporaside-producing strains that may have been overlooked in traditional bioassay-guided screening. chemrxiv.orgescholarship.orgresearchgate.net Techniques like FRET-coupled high-throughput elicitor screening (HiTES) have shown promise in activating these silent gene clusters, leading to the production of previously unobserved enediyne compounds. chemrxiv.org

Furthermore, the characterization of the cyanosporaside biosynthetic gene cluster provides a roadmap for generating novel analogues through genetic engineering. nih.govacs.org The identification of genes responsible for specific modifications, such as the unique nitrile functionalization, offers opportunities for targeted gene inactivation or alteration to produce new derivatives. nih.gov This approach, combined with the exploration of diverse marine environments, provides a powerful strategy for expanding the family of cyanosporaside natural products. researchgate.netpnas.org

Exploration of Ecological Roles and Chemical Ecology of Cyanosporasides in Marine Environments

The ecological functions of cyanosporasides in their native marine habitats remain largely unexplored, presenting a significant area for future research. As secondary metabolites, it is hypothesized that these compounds play a role in mediating interactions between the producing actinomycetes and other organisms. pnas.orgnih.gov These interactions could include defense against predators, competition with other microbes, or symbiotic relationships. mdpi.com

Cyanobacteria, which are also known to form symbiotic relationships in marine environments, produce a vast array of bioactive molecules that can serve defensive purposes for their hosts. mdpi.com Similarly, cyanosporasides, produced by marine actinomycetes, may function in chemical defense. researchgate.netbiotech-asia.org The marine environment is a complex ecosystem where chemical signaling and warfare are common. frontiersin.org Understanding the specific ecological pressures that led to the evolution of the cyanosporaside biosynthetic pathway could provide valuable insights into their natural function.

Future research in this area could involve co-culture experiments with other marine organisms to observe any antagonistic or synergistic effects of cyanosporaside production. Additionally, analyzing the spatial and temporal distribution of cyanosporaside-producing actinomycetes in their natural environment could offer clues about their ecological niche and the conditions that trigger their production. pnas.org Elucidating the ecological roles of cyanosporasides would not only enhance our fundamental understanding of marine chemical ecology but could also inform the development of new applications for these compounds.

Development of Advanced Synthetic and Biosynthetic Engineering Approaches for Enhanced Production and Diversification

Significant progress has been made in both the total synthesis and biosynthetic understanding of cyanosporasides, paving the way for advanced engineering approaches to enhance production and create diverse new molecules.

Biomimetic Total Synthesis: A key achievement has been the biomimetic total synthesis of the aglycons of cyanosporasides. researchgate.netresearcher.lifenih.gov This synthetic route cleverly mimics the proposed natural biosynthetic pathway, starting from a single enediyne precursor. researchgate.netnih.gov The process involves the spontaneous cycloaromatization of a bicyclic nine-membered enediyne to form a reactive p-benzyne diradical intermediate. researchgate.netresearchgate.net The subsequent site-selective hydrochlorination of this intermediate is controlled by the reaction conditions, leading to the different regioisomeric frameworks of the cyanosporaside aglycons. researchgate.netnih.gov This synthetic strategy not only provides access to these complex molecules but also offers strong evidence for their enediyne origin. researchgate.netresearcher.life

Biosynthetic Engineering: The identification and characterization of the cyanosporaside biosynthetic gene clusters in "Salinispora pacifica" and Streptomyces sp. have opened the door to biosynthetic engineering. nih.govacs.org These clusters, spanning approximately 50 kb, contain the necessary genes for producing the enediyne core, as well as for tailoring reactions like glycosylation and the unique nitrile functionalization. nih.govacs.org

Future efforts in this area could focus on:

Heterologous Expression: Expressing the cyanosporaside gene cluster in a more genetically tractable host could lead to higher yields and facilitate the engineering process.

Combinatorial Biosynthesis: By swapping or modifying genes within the biosynthetic pathway, particularly those responsible for tailoring steps, it may be possible to generate a library of novel cyanosporaside analogues with diverse functional groups. nih.gov

Precursor-Directed Biosynthesis: Feeding synthetic, modified precursors to a culture of the producing organism or a genetically engineered strain could lead to the incorporation of these precursors and the generation of new derivatives.

These advanced synthetic and biosynthetic engineering approaches hold immense potential for overcoming the supply limitations of these natural products and for creating a diverse collection of cyanosporaside analogues for further biological evaluation. nih.govnih.gov

Elucidating Unresolved Mechanistic Aspects and Off-Target Interactions in Cellular Models

While the general mechanism of action for enediyne compounds involves DNA damage, the specific molecular interactions of Cyanosporaside B and the full extent of its cellular effects remain to be fully elucidated. nih.gov As a cycloaromatized product of an enediyne, this compound itself is not expected to possess the potent DNA-cleaving activity of its parent enediyne. escholarship.orgresearchgate.net However, this does not preclude other, more specific biological activities.

Future research should focus on identifying the direct molecular targets of this compound within the cell. This could involve techniques such as affinity chromatography or photo-affinity labeling to pull down interacting proteins. An in silico study has suggested potential interactions between this compound and the 3CLpro and PLpro proteins of SARS-CoV-2, although this requires experimental validation. mdpi.com

Furthermore, it is crucial to investigate potential off-target interactions to understand the compound's broader cellular impact and to assess its specificity. frontiersin.org Computational methods can be employed to predict potential off-targets, which can then be validated experimentally. frontiersin.org Understanding these off-target effects is essential for interpreting biological data accurately and for any potential therapeutic development.

Key unresolved questions include:

Does this compound interact with specific proteins or other macromolecules to exert a biological effect?

What are the downstream signaling pathways affected by this compound?

What is the full spectrum of its on-target and off-target interactions in different cell types?

Answering these questions will provide a more complete picture of this compound's mechanism of action and its potential as a biological probe or therapeutic lead.

Opportunities for this compound as a Chemical Probe or Research Tool

The unique chemical structure of this compound presents opportunities for its development as a chemical probe to investigate biological processes. crystalsfirst.com Chemical probes are small molecules that can be used to perturb and study the function of specific proteins or pathways. crystalsfirst.com

Given that this compound is a stable, cycloaromatized derivative of a highly reactive enediyne, it possesses a defined three-dimensional structure that could be optimized for selective binding to a particular biological target. escholarship.orgresearchgate.net Its unique chloro- and cyano-substituted cyclopenta[a]indene (B11921763) core provides a scaffold that is distinct from many commonly used chemical probes. capes.gov.brnih.govsnu.ac.kr

To be utilized as a chemical probe, this compound would likely require modification to incorporate a reporter tag (e.g., a fluorescent dye or biotin) or a reactive group for covalent labeling of its target. The development of synthetic routes to this compound and its analogues will be crucial for creating such functionalized derivatives. researchgate.netnih.gov

Potential applications for a this compound-based chemical probe could include:

Target Identification and Validation: Identifying the specific cellular binding partners of this compound could uncover novel drug targets or reveal new functions for known proteins. crystalsfirst.com

Pathway Interrogation: A selective probe could be used to modulate the activity of a specific protein or pathway, allowing researchers to study its role in cellular processes.

Imaging: Fluorescently labeled derivatives of this compound could be used to visualize the localization of its target within cells or tissues.

The development of this compound into a well-characterized chemical probe could provide a valuable tool for the broader biomedical research community. acs.org

Addressing Challenges in Enediyne Research and Stability

The parent enediyne precursors of cyanosporasides belong to a class of natural products known for their remarkable cytotoxicity, but also for their inherent instability. rsc.orgresearchgate.net This instability poses significant challenges for their isolation, characterization, and therapeutic development. nih.gov

Stability of Enediynes: Nine-membered enediynes, such as the proposed precursor to this compound, are particularly prone to undergo Bergman or Myers-Saito cycloaromatization, especially in the absence of a stabilizing apoprotein. rsc.orgnih.gov This reactivity is the basis of their biological activity but also makes them difficult to handle and study in their intact form. Ten-membered enediynes are generally more stable as discrete molecules but require a chemical trigger to initiate their cycloaromatization. nih.govresearchgate.net

Overcoming Challenges:

Apoprotein Sequestration: In their producing organisms, many enediynes are stabilized by binding to a specific apoprotein. researchgate.net Understanding and utilizing these protein-enediyne interactions could be a strategy for stabilizing the compounds for research and therapeutic applications.

Synthetic Stabilization: Chemical modification of the enediyne core is another approach to modulate its stability and reactivity. mdpi.com By designing and synthesizing analogues with altered electronic or steric properties, it may be possible to create enediynes with a more desirable balance of stability and activity. mdpi.com

Prodrug Strategies: For therapeutic applications, enediynes can be developed as payloads for antibody-drug conjugates (ADCs). nih.govresearchgate.net In this approach, the highly cytotoxic enediyne is linked to an antibody that targets cancer cells, thereby minimizing its exposure to healthy tissues. The enediyne is then released in its active form only after the ADC has been internalized by the target cell. nih.gov

While this compound itself is a stable, cycloaromatized product, research into its biosynthesis and the potential to generate its enediyne precursor necessitates addressing these fundamental challenges in enediyne chemistry and biology. escholarship.orgresearchgate.net

Q & A

Q. How should contradictory findings in this compound’s literature be systematically reviewed to identify knowledge gaps?

- Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). Use forest plots to visualize effect-size heterogeneity and meta-regression to explore sources of bias .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance when using animal models to study this compound’s therapeutic effects?

Q. How can researchers enhance reproducibility when publishing this compound-related data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.